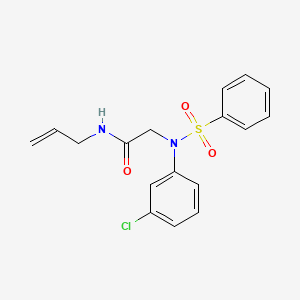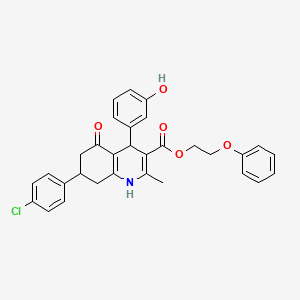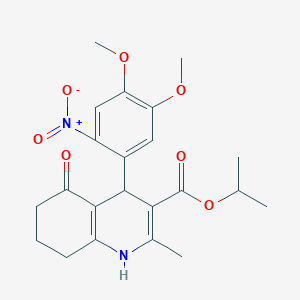
N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AGN 2979, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of glycine receptor antagonists and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 acts as a glycine receptor antagonist and inhibits the binding of glycine to its receptor. Glycine is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting the binding of glycine to its receptor, N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 reduces the inhibitory tone of neurons and increases their excitability. This mechanism of action has been implicated in its potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 has been shown to have various biochemical and physiological effects. It has been shown to reduce the frequency and duration of epileptic seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. In addition, it has been shown to improve cognitive function in animal models of schizophrenia. These effects are thought to be mediated by its ability to inhibit the binding of glycine to its receptor and reduce neuronal excitability.
实验室实验的优点和局限性
N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 has several advantages and limitations for lab experiments. One advantage is its specificity for glycine receptors, which allows for the selective modulation of neuronal excitability. However, its potency and duration of action may vary depending on the experimental conditions. In addition, its solubility and stability may be a concern in certain experimental setups. These factors should be taken into consideration when designing experiments using N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979.
未来方向
There are several future directions for research on N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979. One direction is to study its potential therapeutic effects in other neurological and psychiatric disorders such as depression and bipolar disorder. Another direction is to investigate its mechanism of action at the molecular level and identify potential targets for drug development. In addition, the development of more potent and selective glycine receptor antagonists may lead to the discovery of new treatments for neurological and psychiatric disorders.
合成方法
The synthesis of N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-chloroaniline with chlorosulfonic acid to form 3-chlorobenzenesulfonic acid. The next step involves the reaction of this intermediate with N-allylglycine to form N~1~-allyl-N~2~-(3-chlorophenyl)glycinamide. The final step involves the reaction of this intermediate with phenylsulfonyl chloride to form N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. The purity of the final product is determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学研究应用
N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, anxiety, and schizophrenia. It acts as a glycine receptor antagonist and inhibits the binding of glycine to its receptor, thereby reducing the excitability of neurons. N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 has been shown to have anticonvulsant effects in animal models of epilepsy and has been studied as a potential treatment for anxiety and schizophrenia.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-11-19-17(21)13-20(15-8-6-7-14(18)12-15)24(22,23)16-9-4-3-5-10-16/h2-10,12H,1,11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMILOORUMBHEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6167468 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chloro-4-fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5059512.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5059520.png)
![(3aS*,5S*,9aS*)-5-[5-(methoxymethyl)-2-furyl]-2-(2-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5059525.png)
![4-methyl-1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5059534.png)
![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5059553.png)
![2-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5059559.png)
![2-hydroxy-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5059564.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)
![4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5059587.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5059598.png)